PfDHODH-IN-3

Catalog No.
S529631
CAS No.
92872-51-0
M.F
C16H13N5
M. Wt
275.31 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
PfDHODH-IN-3

CAS Number

92872-51-0

Product Name

PfDHODH-IN-3

IUPAC Name

5-methyl-N-naphthalen-2-yl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine

Molecular Formula

C16H13N5

Molecular Weight

275.31 g/mol

InChI

InChI=1S/C16H13N5/c1-11-8-15(21-16(19-11)17-10-18-21)20-14-7-6-12-4-2-3-5-13(12)9-14/h2-10,20H,1H3

InChI Key

WPVMVODGPNYYEV-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

GW648495; GW-648495; GW 648495; DSM-1; DSM 1; DSM1;

Canonical SMILES

CC1=NC2=NC=NN2C(=C1)NC3=CC4=CC=CC=C4C=C3

The exact mass of the compound 5-methyl-N-naphthalen-2-yl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine is 275.1171 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

PfDHODH-IN-3 (also known as DSM1) is a triazolopyrimidine-based inhibitor of dihydroorotate dehydrogenase (DHODH), an essential enzyme for pyrimidine biosynthesis in the malaria parasite *Plasmodium falciparum*. Identified through high-throughput screening, it is characterized by its potent, nanomolar-level inhibition of the parasite enzyme (PfDHODH) and an exceptionally high degree of selectivity against the human ortholog (>5,000-fold). [1] This profile establishes PfDHODH-IN-3 as a crucial reference compound for *in vitro* studies targeting a clinically validated pathway in antimalarial drug discovery. [2]

Closely related analogs within the triazolopyrimidine series are not direct substitutes for PfDHODH-IN-3 due to intentional differences in their drug-like properties. While PfDHODH-IN-3 is a potent enzymatic and cellular inhibitor, it exhibits poor plasma exposure and lacks efficacy in animal models. [1] Subsequent analogs, such as DSM74, were specifically engineered with different chemical substituents (e.g., replacing a naphthyl group with a p-trifluoromethylphenyl group) to overcome this metabolic liability and achieve *in vivo* activity. [1] Therefore, selecting between PfDHODH-IN-3 and its analogs is a procurement decision dictated by experimental context: PfDHODH-IN-3 is suited for *in vitro* enzymatic and cellular assays, whereas its analogs are required for *in vivo* studies.

Exceptional Selectivity for Parasite Enzyme Over Human Ortholog

PfDHODH-IN-3 demonstrates a selectivity index exceeding 4,000-fold for the parasite enzyme over the human equivalent. In direct enzymatic assays, it inhibited PfDHODH with an IC50 of 47 nM, while showing no significant activity against human DHODH at concentrations up to 200,000 nM. [1] This vast therapeutic window is a key differentiator, minimizing the risk of confounding off-target effects in cellular assays that involve human host cells.

Evidence DimensionEnzyme Inhibition (IC50)
Target Compound Data47 nM (vs. PfDHODH)
Comparator Or BaselineHuman DHODH: >200,000 nM
Quantified Difference>4,255-fold selectivity
ConditionsColorimetric enzyme assay.

For in vitro research, this level of selectivity ensures that observed antiparasitic effects can be confidently attributed to the inhibition of the parasite target, not the host enzyme.

Designed for In Vitro Use: Potent Cellular Activity but Lacks In Vivo Efficacy

While PfDHODH-IN-3 potently inhibits parasite growth in whole-cell assays (EC50 = 79 nM), it was found to have no measurable activity in a *P. berghei* mouse model of malaria. [REFS-1, REFS-2] This was attributed to poor plasma exposure that was reduced upon repeated dosing. In contrast, the analog DSM74, designed specifically for improved metabolic stability, successfully suppressed parasite growth in the same model. [2] This evidence clearly delineates PfDHODH-IN-3 as a tool for *in vitro* applications, where metabolic breakdown is not a factor.

Evidence DimensionIn Vivo Efficacy (*P. berghei* model)
Target Compound DataNo measurable activity
Comparator Or BaselineDSM74: Successful suppression of parasite growth
Quantified DifferenceQualitative difference between no efficacy and demonstrated efficacy
ConditionsP. berghei infection model in mice, oral administration.

This distinction is critical for procurement, guiding buyers to select this compound for in vitro studies and to procure metabolically stable analogs like DSM74 for any in vivo experiments.

Foundational Benchmark for the Triazolopyrimidine Scaffold

PfDHODH-IN-3 is the original, well-characterized hit that validated the triazolopyrimidine scaffold as a viable starting point for potent and selective PfDHODH inhibitors. [1] While later analogs were optimized for specific properties, PfDHODH-IN-3 remains the primary reference. For example, the metabolically stable analog DSM74 is approximately 6-fold less potent at the enzyme level (IC50 = 280 nM) than PfDHODH-IN-3 (IC50 = 47 nM). [REFS-1, REFS-2] This makes PfDHODH-IN-3 the appropriate choice for baseline studies or as a reference standard when exploring SAR in this chemical class.

Evidence DimensionEnzymatic Potency (PfDHODH IC50)
Target Compound Data47 nM
Comparator Or BaselineDSM74: 280 nM
Quantified DifferencePfDHODH-IN-3 is ~6x more potent than the metabolically stable analog DSM74
ConditionsEnzymatic inhibition assays.

Researchers initiating a medicinal chemistry program targeting PfDHODH would procure this compound to replicate foundational data and as a reliable benchmark against which new compounds are measured.

High-Selectivity In Vitro Target Validation Assays

Ideal for use in biochemical or cellular assays to confirm the role of PfDHODH in parasite viability, especially in systems containing human cells, where its >4,000-fold selectivity for the parasite enzyme prevents misleading results from host cell enzyme inhibition. [1]

Baseline Reference for Structure-Activity Relationship (SAR) Studies

As the foundational compound for the validated triazolopyrimidine class, it serves as the essential benchmark for medicinal chemistry programs aiming to develop novel PfDHODH inhibitors. Its well-defined potency allows for accurate relative quantification of newly synthesized analogs. [1]

Positive Control for P. falciparum Cellular Growth Inhibition Assays

With a potent whole-cell EC50 of 79 nM against the 3D7 strain of *P. falciparum*, this compound is a reliable positive control for screening assays designed to identify new antimalarial compounds, confirming assay sensitivity and reproducibility. [1]

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.6

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

275.11709544 Da

Monoisotopic Mass

275.11709544 Da

Heavy Atom Count

21

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Last modified: 08-15-2023

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